3-(2-Pyridyl)benzaldehyde
Overview
Description
3-(2-Pyridyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of substances in laboratory settings .
Mode of Action
It’s known to be used as a ligand in the synthesis of certain complexes , which suggests it may interact with its targets through coordination bonds.
Biochemical Pathways
It’s known to be involved in the synthesis of certain compounds
Result of Action
Given its use in synthesis, it’s likely that its primary effects are related to the formation of new compounds, but the specific outcomes would depend on the context of its use .
Action Environment
The action, efficacy, and stability of 3-(2-Pyridyl)benzaldehyde can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and temperature.
Biochemical Analysis
Biochemical Properties
3-(2-Pyridyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt these enzymes’ functions can lead to oxidative stress in cells, making it a valuable tool for studying oxidative stress-related pathways and diseases.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By disrupting the antioxidation systems within cells, this compound can induce oxidative stress, leading to changes in gene expression and metabolic flux. This compound’s impact on cell signaling pathways can result in altered cellular responses to external stimuli, making it a useful agent for studying cell signaling mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species within cells, triggering oxidative stress responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound can lead to sustained oxidative stress, affecting cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress, which can be beneficial for studying adaptive responses to oxidative stress . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as tissue damage and impaired organ function. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis . It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting the levels of reactive oxygen species and other metabolites within cells. These interactions can alter metabolic flux and the overall metabolic state of the cell, providing insights into the regulation of cellular metabolism under oxidative stress conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. Studying the subcellular localization of this compound provides valuable information on its mechanism of action and potential targets within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)benzaldehyde typically involves the reaction of 2-pyridylmagnesium bromide with benzaldehyde. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar Grignard reaction, but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Pyridyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(2-Pyridyl)benzoic acid.
Reduction: 3-(2-Pyridyl)benzyl alcohol.
Substitution: 3-(2-Pyridyl)-4-nitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
3-(2-Pyridyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in coordination chemistry, forming complexes with various metal ions that have potential biological activities.
Medicine: Research is ongoing into its potential use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and dyes.
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group attached to the second position of the pyridine ring.
Pyridine-4-carboxaldehyde: Aldehyde group attached to the fourth position of the pyridine ring.
Benzaldehyde: Lacks the pyridine ring, making it less versatile in coordination chemistry.
Uniqueness: 3-(2-Pyridyl)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a pyridine ring, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-pyridin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNGHSAYQXRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395351 | |
Record name | 3-(2-Pyridyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-53-3 | |
Record name | 3-(2-Pyridyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(2-Pyridyl)benzaldehyde in the design of photodynamic therapy agents?
A1: this compound plays a crucial role as a ligand in the synthesis of cyclometalated iridium(III) complexes, which have shown promise as photosensitizers (PSs) for PDT [, ]. These complexes, upon light irradiation, can generate reactive oxygen species (ROS) like singlet oxygen (¹O2), which are cytotoxic and can selectively kill cancerous cells.
Q2: How does the structure of this compound contribute to the properties of the iridium(III) complexes?
A2: this compound acts as a bidentate ligand, coordinating to the iridium(III) center through both the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This coordination creates a stable, five-membered chelate ring, contributing to the overall stability of the complex [, ]. Furthermore, modifications to this ligand structure can impact the photophysical and electrochemical properties of the resulting complex, ultimately affecting its performance as a PDT agent [].
Q3: Can you provide an example of how modifying the this compound structure influences the complex's activity?
A3: Research has shown that introducing an electron-withdrawing formyl group to the phenyl ring of this compound can significantly enhance the phosphorescence of the resulting iridium(III) complex []. This modification led to improved performance in organic light-emitting diodes (OLEDs), suggesting that such structural alterations can significantly impact the photophysical properties and potential applications of these complexes.
Q4: Are there any studies exploring the biological activity of these iridium(III) complexes containing this compound?
A4: Yes, studies have investigated the anticancer activity of various iridium(III) complexes incorporating this compound derivatives []. Some complexes demonstrated potent cytotoxicity against cancer cell lines (A549 lung carcinoma and HeLa cervix carcinoma), even surpassing the activity of cisplatin, a commonly used chemotherapy drug. These findings highlight the potential of these complexes as future PDT agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.